molecular formula C9H7F3N4O B2430777 N-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-8-yl]acetamide CAS No. 672951-33-6

N-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-8-yl]acetamide

Cat. No.: B2430777
CAS No.: 672951-33-6
M. Wt: 244.177
InChI Key: FEICTTCVWLUYOZ-UHFFFAOYSA-N
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Description

N-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-8-yl]acetamide is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by the presence of a trifluoromethyl group and a triazolo ring fused to a pyridine ring. It has gained significant attention in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-8-yl]acetamide can be achieved through various methods. One common approach involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method yields the target compound in good-to-excellent yields within a short reaction time . Another method involves the reaction between azinium-N-imines and nitriles via a [3 + 2] cycloaddition reaction in the presence of copper acetate .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The use of microwave irradiation and mechanochemical methods allows for efficient and scalable production of the compound with high yields and purity.

Chemical Reactions Analysis

Types of Reactions

N-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-8-yl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrazine hydrate, ethanol, and copper acetate. Reaction conditions often involve refluxing at elevated temperatures or using microwave irradiation to accelerate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxides, while substitution reactions can produce derivatives with different functional groups.

Comparison with Similar Compounds

N-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-8-yl]acetamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific trifluoromethyl group and its ability to inhibit multiple kinases, making it a versatile compound for various scientific research applications.

Properties

IUPAC Name

N-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-8-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3N4O/c1-5(17)13-6-3-2-4-16-7(6)14-15-8(16)9(10,11)12/h2-4H,1H3,(H,13,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEICTTCVWLUYOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CN2C1=NN=C2C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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